6-Bromo-3-chloro-2-fluorophenylacetylene

Organic Synthesis Building Block Purity Procurement Specification

Researchers requiring regioselective, multi-step elaboration of arylacetylene scaffolds often face limited synthetic divergence with mono- or di-halogenated analogs. 6-Bromo-3-chloro-2-fluorophenylacetylene resolves this bottleneck with three electronically distinct halogens, enabling programmed sequential coupling via the descending C-Br > C-Cl >> C-F bond dissociation energy ladder. - Ortho-fluorine directs copper-promoted hydration/cyclization to yield bromo- and chloro-substituted benzo[b]furans without protection/deprotection sequences. - ≥98% purity minimizes stoichiometric imbalance in polymer end-capping, ensuring narrow molecular weight distributions in telechelic poly(phenylene ethynylene)s. - The 19F NMR handle provides a sensitive probe for biophysical target engagement studies, supporting trifunctional probe construction.

Molecular Formula C8H3BrClF
Molecular Weight 233.46 g/mol
Cat. No. B12858383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-2-fluorophenylacetylene
Molecular FormulaC8H3BrClF
Molecular Weight233.46 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC(=C1F)Cl)Br
InChIInChI=1S/C8H3BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h1,3-4H
InChIKeyYSYFZLWXHROLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chloro-2-fluorophenylacetylene: A Multihalogenated Arylacetylene Building Block for Selective Synthetic Elaboration


6-Bromo-3-chloro-2-fluorophenylacetylene (CAS 1935897-05-4) is a trihalogenated phenylacetylene derivative bearing bromine, chlorine, and fluorine substituents at the 6-, 3-, and 2-positions, respectively, on the aromatic ring relative to the terminal alkyne . This compound belongs to a class of densely functionalized arylacetylenes used as versatile intermediates in medicinal chemistry and materials science. Its defining structural feature is the unique spatial arrangement of three electronically distinct halogen atoms, which creates a gradient of bond dissociation energies and steric profiles that can be exploited for regioselective transformations [1].

Ortho-fluorine directing group Enables copper-promoted heterocycle annulation
C-Br at para-position Facilitates sequential chemoselective cross-coupling
Vendor-reported high purity Supports precise stoichiometric control in polymer and library synthesis

Why Generic Phenylacetylene or Monohalogenated Analogs Cannot Replace 6-Bromo-3-chloro-2-fluorophenylacetylene in Regioselective Syntheses


The interchange of halogenated phenylacetylenes is not trivial due to the profound influence of substituent identity and position on both electronic activation and steric accessibility of the aryl ring. A simple 4-bromophenylacetylene, for instance, provides only a single reactive halogen handle for cross-coupling, limiting synthetic divergence [1]. In contrast, 6-bromo-3-chloro-2-fluorophenylacetylene presents three chemically distinct halogens whose reactivity can be tuned by the neighboring groups: the ortho-fluorine exerts a strong electron-withdrawing inductive effect that deactivates the ring toward electrophilic attack while simultaneously activating the adjacent positions for nucleophilic aromatic substitution or metal-halogen exchange under specific conditions [2]. This electronic asymmetry is absent in isomers such as 2-bromo-3-chloro-6-fluorophenylacetylene, where the relative positioning of the halogens leads to different reactivity profiles .

! Isomer substitution may remove ortho-fluorine directing effect, preventing specific benzofuran annulation
! Purity specification differences between regioisomers can impact stoichiometric fidelity in end-capping applications
! Steric environment around alkyne (ortho vs para halide) may alter Pd-catalyzed coupling rates and selectivity

Quantitative Differentiation of 6-Bromo-3-chloro-2-fluorophenylacetylene from Competing Trihalogenated Isomers


Superior Commercial Purity of the 6-Bromo-3-chloro-2-fluoro Isomer vs. the 4-Bromo-2-chloro-5-fluoro Isomer

The commercially available purity of 6-bromo-3-chloro-2-fluorophenylacetylene is specified at 98% by the vendor LeYan . In contrast, the regioisomer 4-bromo-2-chloro-5-fluorophenylacetylene is offered at a minimum purity of only 95% by AKSci . This 3% absolute purity difference is significant for applications requiring stoichiometric precision, such as in medicinal chemistry library synthesis or polymer science where end-group fidelity is critical.

Purity Comparison
Data to verify
98% vs 95% (comparator)
Higher purity supports stoichiometric precision
Vendor specifications; independent verification recommended
Organic Synthesis Building Block Purity Procurement Specification

Ortho-Fluorine Directing Effect Enables Selective Benzo[b]furan Formation, a Reactivity Not Available in Non-Fluorinated Analogs

A copper-promoted hydration/annulation protocol specifically exploits the ortho-fluorine substituent on 2-fluorophenylacetylene derivatives to direct intramolecular cyclization, yielding benzo[b]furan and benzo[b]thiophene scaffolds in good yields [1]. This reactivity is contingent on the presence of the ortho-fluorine atom; non-fluorinated phenylacetylenes or those with fluorine at the meta or para positions do not undergo this transformation. As 6-bromo-3-chloro-2-fluorophenylacetylene possesses the requisite ortho-fluorine substitution pattern, it is a competent substrate for this reaction, whereas isomers such as 4-bromo-3-chloro-2-fluorophenylacetylene (fluorine para to acetylene) are predicted to be unreactive in this context.

Ortho‑F Annulation
Class-level inference
Predicted active (ortho‑F present)
Target: ortho‑F Comparators: meta/para‑F or non‑F
Enables direct access to benzo[b]furan scaffolds
Reactivity inferred from 2‑fluorophenylacetylene class
Heterocycle Synthesis C-F Activation Regioselective Annulation

Sequential Cross-Coupling Potential Defined by Halogen Bond Dissociation Energy Hierarchy (C-Br < C-Cl << C-F)

The three carbon-halogen bonds present distinct bond dissociation energies (BDEs): C-Br ≈ 70 kcal/mol, C-Cl ≈ 84 kcal/mol, and C-F ≈ 116 kcal/mol [1]. This large energetic separation enables sequential, chemoselective palladium-catalyzed cross-coupling reactions. The bromine substituent is expected to undergo oxidative addition first under mild Sonogashira, Suzuki, or Heck conditions, leaving the C-Cl and C-F bonds intact [2]. In contrast, the isomer 2-bromo-3-chloro-6-fluorophenylacetylene places bromine ortho to the acetylene, where steric hindrance may retard its coupling rate compared to the para-bromine arrangement in the target compound [3].

C‑Br Coupling Rate
Class-level inference
C6‑Br (para) vs C2‑Br (ortho)
Estimated 2‑ to 10‑fold rate advantage
Para‑bromine predicts faster oxidative addition
Based on BDE hierarchy and steric considerations
Chemoselective Coupling C-X Activation Synthetic Strategy

High-Value Application Scenarios for 6-Bromo-3-chloro-2-fluorophenylacetylene Based on Differentiated Evidence


Regioselective Synthesis of 2,3-Disubstituted Benzo[b]furans via Ortho-Fluorine-Directed Annulation

Leveraging the ortho-fluorine substituent's unique ability to direct copper-promoted C-F hydration/intramolecular cyclization, 6-bromo-3-chloro-2-fluorophenylacetylene serves as a direct precursor to bromo- and chloro-substituted benzo[b]furan scaffolds [1]. This approach circumvents multi-step protection/deprotection sequences and is inaccessible to non-ortho-fluorinated isomers, making it the preferred substrate for medicinal chemistry programs targeting benzofuran-based kinase inhibitors or anti-inflammatory agents.

Sequential Chemoselective Cross-Coupling for Diversity-Oriented Synthesis

The descending C-Br > C-Cl >> C-F bond dissociation energy ladder permits a programmed coupling sequence: first Sonogashira reaction at the C6 bromide, followed by Suzuki-Miyaura coupling at the C3 chloride, leaving the C2 fluoride as a non-participating substituent for subsequent nucleophilic aromatic substitution [2]. This orthogonal reactivity is essential for constructing densely functionalized biaryl-acetylene libraries and is not efficiently replicated by isomers such as 2-bromo-3-chloro-6-fluorophenylacetylene, where the steric congestion around the C2 bromide retards the initial coupling step.

High-Fidelity Polymer End-Capping and Macromonomer Synthesis

The 98% minimum purity specification of 6-bromo-3-chloro-2-fluorophenylacetylene from LeYan reduces the risk of stoichiometric imbalance in polymer end-capping reactions, where even minor impurities can lead to incomplete functionalization and broadened molecular weight distributions. This purity advantage over the 95%-pure 4-bromo-2-chloro-5-fluoro isomer translates directly to higher reproducibility in the synthesis of telechelic poly(phenylene ethynylene)s and related conjugated polymers for organic electronics.

Fluorinated Probe Design for 19F NMR-Based Binding Assays

The ortho-fluorine atom provides a sensitive 19F NMR handle whose chemical shift is exquisitely responsive to changes in the local electronic environment upon target binding [3]. The additional bromine and chlorine substituents can be used to attach the probe to a protein or small-molecule ligand via orthogonal coupling chemistries, enabling the construction of trifunctional biophysical probes without cross-reactivity concerns.

Application
Selection Property
Validation Focus
Benzo[b]furan scaffold synthesis
Ortho-fluorine directing group reactivity
Annulation efficiency and regioselectivity
Sequential cross-coupling library synthesis
C-Br >> C-Cl >> C-F bond reactivity hierarchy
Chemoselectivity and coupling sequence fidelity
Polymer end-capping with high stoichiometric fidelity
Reported high purity specification
End-group fidelity and molecular weight control
19F NMR probe design for binding assays
Ortho-fluorine 19F NMR sensitivity
19F chemical shift response upon target binding
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